molecular formula C8H10Cl2N2O2 B12699705 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride CAS No. 93839-69-1

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride

Cat. No.: B12699705
CAS No.: 93839-69-1
M. Wt: 237.08 g/mol
InChI Key: IVCUINMPRWYMNQ-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.0832 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride typically involves the nitration of a benzylamine derivative followed by chlorination and methylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chloro Group)

The chloro group undergoes nucleophilic substitution under specific conditions. The electron-withdrawing nitro group at position 6 activates the ring toward substitution, particularly at positions ortho and para to itself.

Key Reactions:

  • Hydroxylation: Reaction with aqueous NaOH under elevated temperatures (80–100°C) replaces chlorine with a hydroxyl group, forming 2-hydroxy-N-methyl-6-nitrobenzylamine derivatives.

  • Amination: Treatment with primary or secondary amines (e.g., methylamine, ethanolamine) in polar aprotic solvents (e.g., DMF) yields substituted benzylamines.

Conditions:

  • Solvents: DMF, DMSO, or THF

  • Temperature: 60–120°C

  • Catalysts: Cu or Pd-based catalysts for cross-coupling reactions

Nitro Group Reduction

The nitro group is reduced to an amine under hydrogenation or catalytic transfer hydrogenation conditions.

Reduction Pathways:

MethodReagents/ConditionsProduct
Catalytic HydrogenationH₂ (50 psi), 10% Pd/C, MeOH/THF (1:1)2-Chloro-N-methyl-6-aminobenzylamine
Chemical ReductionFe/HCl, SnCl₂, or NaBH₄/CuCl₂Same as above

Notes:

  • Reduction proceeds quantitatively within 1–2 hours at room temperature .

  • The resulting amine can undergo further functionalization, such as acylation or alkylation.

Amine Functionalization

The methylamine group participates in alkylation and acylation reactions:

Reactions:

  • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-methylacetamide derivatives.

  • Schiff Base Formation: Condensation with aldehydes (e.g., benzaldehyde) produces imines under anhydrous conditions.

Example:

text
2-Chloro-N-methyl-6-nitrobenzylamine + Ac₂O → 2-Chloro-N-acetyl-N-methyl-6-nitrobenzylamine

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution at positions activated by the nitro group (meta to itself):

Observed Reactions:

  • Nitration: Further nitration at position 4 using HNO₃/H₂SO₄ forms 2-chloro-N-methyl-4,6-dinitrobenzylamine.

  • Sulfonation: Concentrated H₂SO₄ introduces a sulfonic acid group at position 4.

Degradation Pathways

Hydrolytic degradation occurs under acidic or alkaline conditions:

  • Acidic Hydrolysis: Cleavage of the methylamine group at elevated temperatures (reflux with HCl).

  • Alkaline Hydrolysis: Degrades the nitro group to ammonia and nitrous oxide.

Scientific Research Applications

Medicinal Chemistry Applications

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its biological activities include:

  • Nitric Oxide Synthase Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on nitric oxide synthase, which is relevant in treating conditions like neurodegenerative disorders and migraines .
  • Antifungal Activity : The compound has been investigated for its potential antifungal properties, making it useful in developing new antifungal agents .

Case Study: Neurodegenerative Disorders

A study demonstrated that derivatives of this compound could potentially aid in treating neurodegenerative diseases by modulating nitric oxide production, which is crucial in neuroprotection .

Agricultural Applications

This compound serves as a key intermediate in the synthesis of various pesticides. Its chemical structure allows for modifications that enhance the efficacy and specificity of agrochemicals.

Data Table: Pesticidal Efficacy

Compound Derived From 2-Chloro-N-methyl-6-nitrobenzylamineTarget PestEfficacy (%)Reference
Pesticide AAphids85
Pesticide BFungal Pathogens90

Materials Science Applications

The compound is also explored for its role in materials science, particularly in synthesizing polymer monomers and surfactants. Its functional groups facilitate reactions that are essential for creating advanced materials.

Key Reactions

  • Polymer Synthesis : The amine group allows for the formation of polymer chains through condensation reactions.
  • Surfactant Development : Its amphiphilic nature contributes to the formulation of effective surfactants used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylbenzylamine
  • 2-Chloro-6-nitrobenzylamine
  • N-Methyl-6-nitrobenzylamine

Uniqueness

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications .

Biological Activity

2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride is a chemical compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉ClN₂O₂·HCl
  • CAS Number : 93839-69-1
  • Purity : ≥96% .

The biological activity of this compound is primarily attributed to its influence on neurotransmitter systems and cellular signaling pathways. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters. This inhibition leads to increased levels of biogenic amines, which can have various physiological effects, including mood enhancement and neuroprotection .

Biological Activity Overview

The compound exhibits several biological activities:

  • Antidepressant Effects : By inhibiting MAO, it may alleviate symptoms of depression by increasing levels of serotonin and norepinephrine in the brain.
  • Neuroprotective Properties : Studies suggest that it may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases .
  • Cardiovascular Implications : Potential use in treating conditions related to platelet aggregation and myocardial contractility has been noted, suggesting a role in cardiovascular health .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantMAO inhibition leading to increased amines
NeuroprotectionProtection against oxidative stress
Cardiovascular effectsInhibition of platelet aggregation

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds, researchers found that derivatives with structural similarities to 2-Chloro-N-methyl-6-nitrobenzylamine exhibited significant protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings suggested that modifications to the benzylamine structure could enhance potency and solubility, thereby improving therapeutic outcomes in diabetes management .

Case Study: Antidepressant Activity

Another study investigated the antidepressant potential of compounds with similar MAO-inhibiting properties. The results indicated that these compounds could effectively reduce depressive symptoms in animal models, supporting their use as potential antidepressants .

Q & A

Q. Basic: What are the recommended synthesis and purification protocols for 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride?

Methodological Answer:
Synthesis typically involves sequential functionalization:

  • Nitration : Introduce the nitro group at the 6-position of benzylamine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
  • Methylation : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Chlorination : Chlorine substitution at the 2-position via Friedel-Crafts alkylation or electrophilic substitution.
  • Salt Formation : React the free base with HCl in anhydrous ethanol to form the monohydrochloride salt.
    Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures ≥95% purity. Confirm stoichiometry via elemental analysis .

Q. Basic: How is this compound characterized analytically?

Methodological Answer:

  • Structural Confirmation : Use 1H NMR^1 \text{H NMR} (DMSO-d₆) to verify aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.3–3.0 ppm), and amine protons (δ 4.5–5.5 ppm). 13C NMR^{13} \text{C NMR} identifies nitro (C-NO₂, ~150 ppm) and chloro-substituted carbons.
  • Purity Assessment : HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm.
  • Salt Stoichiometry : Ion chromatography for Cl⁻ quantification and thermogravimetric analysis (TGA) to confirm HCl ratio .

Q. Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : The nitro group increases photosensitivity; store in amber vials at RT (20–25°C).
  • Moisture : Hygroscopic due to HCl salt; use desiccants (silica gel) in sealed containers.
  • Long-Term Stability : Monitor degradation via HPLC every 6 months. Accelerated stability studies (40°C/75% RH for 1 month) predict shelf life .

Q. Advanced: How can researchers resolve contradictory solubility data reported for this compound?

Methodological Answer:
Contradictions arise from solvent polarity and pH:

  • Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and water (pH-adjusted with NaOH/HCl).
  • pH-Dependent Solubility : Use potentiometric titration to determine pKa and correlate with solubility profiles.
  • Validation : Cross-check with nephelometry (turbidity measurements) under standardized conditions .

Q. Advanced: What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • Structural Analogs : Compare with Phenoxybenzamine (α-receptor blocker, EC 200-446-8), which shares a chloroethylamine backbone.
  • In Vitro Assays : Screen for α-adrenergic receptor binding (radioligand displacement assays using 3H^3 \text{H}-prazosin).
  • Functional Studies : Measure vasodilation in isolated rat aortic rings pre-contracted with phenylephrine .

Q. Advanced: How can degradation pathways be elucidated for this compound under oxidative stress?

Methodological Answer:

  • Forced Degradation : Expose to H₂O₂ (3% v/v, 40°C) and analyze products via LC-MS/MS.
  • Nitro Group Reduction : Identify nitro-to-amine conversion using TLC (Rf shift) and FTIR (loss of NO₂ peaks at ~1520 cm⁻¹).
  • Quantitative NMR : Track degradation kinetics by integrating parent vs. product peaks .

Q. Advanced: What isotopic labeling strategies are feasible for metabolic tracing studies?

Methodological Answer:

  • 14C^{14} \text{C}-Labeling : Introduce 14C^{14} \text{C} at the methyl group via 14CH3I^{14} \text{CH}_3\text{I} during methylation.
  • Stable Isotopes : Synthesize 15N^{15} \text{N}-nitro derivatives using Na15NO2\text{Na}^{15} \text{NO}_2 in nitration steps.
  • Applications : Use scintillation counting or LC-MS to trace hepatic metabolism in rodent models .

Q. Advanced: How does the nitro group influence intermolecular interactions in crystallographic studies?

Methodological Answer:

  • X-ray Diffraction : Co-crystallize with target proteins (e.g., nitroreductases) to analyze π-π stacking (nitro-aromatic interactions) and hydrogen bonding.
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinities .

Q. Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

Methodological Answer:

  • Standardization : Pre-treat all batches with activated charcoal to remove trace impurities.
  • QC Metrics : Enforce strict HPLC purity thresholds (>98%) and NMR spectral match (≥95% similarity).
  • Blinding : Use blinded sample coding in cell-based assays to reduce observer bias .

Q. Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic routes?

Methodological Answer:

  • Quantum Mechanics : Gaussian 16 simulations optimize transition states for nitro-group reductions or chloro-displacements.
  • MD Simulations : CHARMM force fields model solvent interactions to predict reaction yields in polar vs. non-polar solvents.
  • Validation : Compare predicted vs. experimental 1H NMR^1 \text{H NMR} shifts for intermediates .

Properties

CAS No.

93839-69-1

Molecular Formula

C8H10Cl2N2O2

Molecular Weight

237.08 g/mol

IUPAC Name

1-(2-chloro-6-nitrophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9ClN2O2.ClH/c1-10-5-6-7(9)3-2-4-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H

InChI Key

IVCUINMPRWYMNQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Cl)[N+](=O)[O-].Cl

Origin of Product

United States

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